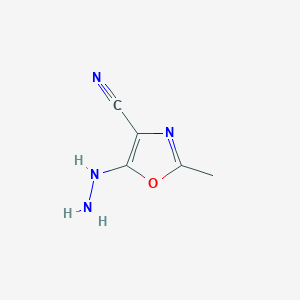

5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile

Description

5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a hydrazinyl group at position 5, a methyl group at position 2, and a nitrile at position 2. The hydrazinyl group enhances nucleophilicity and hydrogen-bonding capacity, while the nitrile stabilizes the ring electronically.

Structure

3D Structure

Properties

IUPAC Name |

5-hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c1-3-8-4(2-6)5(9-7)10-3/h9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYJFUFFTAJDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile typically involves the reaction of 2-methyl-1,3-oxazole-4-carbonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Primary amines.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the oxazole ring can interact with aromatic residues in biological targets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Compounds :

Analysis :

- Nucleophilicity : Dimethylamine (Compound 7) and hydrazinyl (target compound) exhibit higher nucleophilicity, enabling efficient substitution reactions . Methylamine (Compound 8) shows lower reactivity, limiting side-chain modifications .

- Synthetic Yield : Most derivatives achieve ~70% yield, suggesting robust synthetic routes for oxazole-4-carbonitriles .

Key Findings :

- EI-05: Activates E-FABP in macrophages, promoting lipid droplet formation and IFNβ production, which inhibits mammary tumor growth in vivo . The benzylamino and aryl groups likely enhance protein interaction compared to simpler amines.

- FABP Inhibitors: 5-(Benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile () inhibits FABPs, reducing tumor growth. The aryl and benzylamino groups may optimize hydrophobic binding pockets in FABPs .

- Hydrazinyl Group : The target compound’s hydrazinyl moiety could enhance hydrogen bonding with biological targets (e.g., enzymes or DNA), though direct evidence is lacking in the provided data.

SAR Trends :

- Electron-Withdrawing Groups : Nitrile at position 4 stabilizes the oxazole ring, critical for maintaining structural integrity during biological interactions .

- Hydrophobic Substituents : Benzyl (EI-05) or chlorophenyl (ZINC000828645375, ) groups improve membrane permeability and target binding .

- Amino vs. Hydrazinyl: Hydrazinyl’s additional NH group may offer stronger hydrogen-bonding interactions compared to primary amines (e.g., 5-amino derivatives) .

Physicochemical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Solubility (Inference) | Key Functional Groups |

|---|---|---|---|---|

| 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile | 151.15 | — | Moderate (nitrile, hydrazinyl) | Hydrazinyl, nitrile, methyl |

| 5-Amino-1,3-oxazole-4-carbonitrile (Base compound) | 109.09 | — | Low (simple structure) | Amino, nitrile |

| 5-(Methylamino)-2-(3-chloropropyl)-1,3-oxazole-4-carbonitrile (8) | — | 69–71 | Low (chloropropyl, methylamino) | Chloropropyl, methylamino |

| 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile | 199.21 | — | Low (benzyl group) | Benzyl, amino |

Analysis :

- Melting Points : Chloropropyl derivatives (e.g., Compound 8) have lower melting points (69–71°C), likely due to reduced crystallinity from flexible side chains .

- Solubility: Benzyl and chlorophenyl groups (EI-05, ) reduce aqueous solubility, whereas hydrazinyl and amino groups may improve it slightly .

Biological Activity

5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes both a hydrazine group and an oxazole ring. The molecular formula for this compound is CHNO, with a molecular weight of 138.13 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile exhibits significant antimicrobial activity. A study evaluating isoxazole derivatives, which include similar structures, demonstrated notable effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these compounds were measured using standard microbiological techniques, revealing their potential as antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism of action involves interaction with specific molecular targets within cancer cells, potentially leading to the inhibition of tumor growth. Studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cells, suggesting that 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile may have similar effects .

The biological activity of 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit or modulate the activity of various biological targets, including enzymes involved in metabolic pathways critical for cell survival and proliferation.

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that while the compound exhibits antimicrobial properties, it maintains low toxicity towards normal cells. This selectivity is crucial for therapeutic applications, as it minimizes side effects associated with traditional chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile, a comparison with similar compounds is essential. The following table outlines key characteristics of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile | Amino group at position 5 | Moderate antimicrobial |

| 5-Hydrazinyl-2-ethyl-1,3-oxazole-4-carbonitrile | Ethyl substitution enhances solubility | Enhanced anticancer |

| 5-Hydrazinyl-2-methyl-1,3-thiazole-4-carbonitrile | Thiazole ring provides different reactivity | Variable antimicrobial |

This table highlights the structural differences that may influence the biological activity of these compounds. The presence of specific functional groups plays a critical role in determining their reactivity and efficacy against various biological targets.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various isoxazole derivatives against biofilm-forming pathogens. Among those tested was a derivative closely related to 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile. Results indicated that this class of compounds significantly reduced biofilm formation and exhibited low cytotoxicity towards fibroblast cells used in wound healing assays .

Research on Anticancer Activity

Another investigation focused on the anticancer potential of oxazole derivatives, including those structurally similar to 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile. The study found that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for further research into developing novel anticancer agents based on this scaffold .

Q & A

Q. What are the standard synthetic protocols for 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile?

The synthesis typically involves hydrazine substitution on a pre-functionalized oxazole core. A validated approach includes:

- Step 1 : Preparation of 5-amino-1,3-oxazole-4-carbonitrile precursors via [3+2] cycloaddition reactions, as demonstrated in analogous oxazole syntheses .

- Step 2 : Hydrazine introduction via nucleophilic substitution under reflux in ethanol, as reported in the transformation of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile .

- Optimization : Continuous flow reactors can enhance yield and purity, as seen in industrial-scale oxazole derivative syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm hydrazinyl and methyl group positions (e.g., δ ~2.38 ppm for methyl groups in similar oxazoles) .

- IR Spectroscopy : Peaks at ~2139 cm⁻¹ (C≡N) and ~2231 cm⁻¹ (C=N) validate nitrile and oxazole functionalities .

- Mass Spectrometry : High-resolution MS (e.g., EI at 70 eV) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways and transition states. For example:

- Use reaction path search algorithms (e.g., ICReDD’s approach) to identify energetically favorable intermediates and reduce trial-and-error experimentation .

- Employ chemical software (e.g., Gaussian, ORCA) for virtual screening of solvents, temperatures, and catalysts .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Factorial Design : Systematically test variables (e.g., substituent positions, solvent polarity) using a 2k factorial design to isolate factors affecting bioactivity .

- In Silico Validation : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate antimicrobial or anticancer mechanisms, as done for structurally related 1,3-oxazole derivatives .

Q. What methodologies are effective for studying the reaction mechanism of hydrazine incorporation?

- Kinetic Analysis : Monitor reaction progress via TLC or HPLC to determine rate constants and intermediate stability .

- Isotopic Labeling : Use 15N-labeled hydrazine to track nitrogen incorporation via 15N NMR or MS .

- Computational Modeling : Simulate transition states using quantum mechanics/molecular mechanics (QM/MM) to identify rate-limiting steps .

Methodological Recommendations

- For Mechanistic Studies : Combine kinetic experiments with computational simulations to map free energy landscapes .

- For SAR Analysis : Use combinatorial libraries of oxazole derivatives (e.g., tetrazole hybrids ) and correlate substituent effects with bioactivity via multivariate regression .

- For Reactor Design : Apply principles from chemical engineering classifications (e.g., CRDC’s RDF2050112) to optimize batch vs. continuous processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.